molecular formula C21H24N2O3 B4578813 N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide

Cat. No. B4578813
M. Wt: 352.4 g/mol
InChI Key: YVOONTYYAFWDCJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic compounds, which are of significant interest in organic chemistry due to their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The presence of quinoline and furan rings in its structure suggests potential biological activity and complex chemical behavior.

Synthesis Analysis

Research on similar compounds emphasizes the utility of N,N-dimethylformamide (DMF) as a carbon source for the synthesis of N-heterocycles, including quinoline derivatives, under metal-free conditions, showcasing the versatility of DMF in heterocyclic chemistry (Li et al., 2021). Another approach involves halogenated hydrocarbon amination reactions, indicating methods to synthesize complex quinoline derivatives with specific substituents (Bai et al., 2012).

Molecular Structure Analysis

The detailed structure of closely related compounds, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide , has been elucidated through crystallography, revealing insights into bond lengths, angles, and three-dimensional arrangements that contribute to their chemical and physical properties (Bai et al., 2012).

Chemical Reactions and Properties

The synthesis of quinoline derivatives often involves reactions that introduce or modify functional groups, demonstrating the reactivity of these compounds under various conditions. For example, the formation of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides showcases the modification of quinoline derivatives for enhanced biological activity (Zablotskaya et al., 2013).

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of new N-substituted Piperazinyl Quinolones, including derivatives related to the chemical structure of interest, have been investigated for their in-vitro antibacterial activity. Compounds with a specific furylmethyl group attached to the piperazine ring exhibited comparable antibacterial activity against staphylococci to reference drugs such as norfloxacin and ciprofloxacin. However, their activity against Gram-negative bacteria significantly decreased under certain modifications. This indicates the potential of these compounds in developing antibacterial agents with targeted efficacy against specific bacterial strains (Foroumadi, Emami, Haghighat, & Moshafi, 1999).

Taste Analysis

A novel compound exhibiting an intense bitter taste, identified through taste dilution analysis, was found to have a structural relation to furylmethyl derivatives. This compound, named quinizolate, has been identified as one of the most intense bitter compounds, with a threshold concentration significantly lower than standard bitter compounds like caffeine and quinine hydrochloride. This discovery opens avenues for research into taste modulation and the potential development of bitter taste masking agents in food and pharmaceutical industries (Frank, Ottinger, & Hofmann, 2001).

Neuroprotective Potential

Research into the neuroprotective properties of related compounds, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of the quinoxalinedione antagonists to the non-NMDA glutamate receptor, has shown potential applications in cerebral ischemia. NBQX, as a potent and selective inhibitor of binding to the quisqualate subtype of the glutamate receptor, demonstrates the therapeutic potential of furylmethyl derivatives in treating neurological conditions (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Anthelmintic Activity

A study on the synthesis and anthelmintic activity of imidazo[4,5-f]quinolin-9-ols, including 2-(2-furyl) analogues, revealed significant anthelmintic activity against the mouse tapeworm Hymenolepis nana. This highlights the potential use of furylmethyl-quinoline derivatives in developing new treatments for parasitic infections (Alaimo, Spencer, Sheffer, Storrin, Hatton, & Kohls, 1978).

Mutagenicity Analysis

The mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, a compound isolated from broiled sardine, and its derivatives, including methyl-substituted variants, was studied. The results show how methyl substitution impacts mutagenicity, providing insights into the chemical's potential risks and mechanisms of action. This research contributes to understanding the mutagenic potential of chemical compounds related to dietary intake and the development of safer food preparation methods (Nagao, Wakabayashi, Kasai, Nishimura, & Sugimura, 1981).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-7-5-8-15-11-16(19(24)22-18(14)15)12-23(20(25)21(2,3)4)13-17-9-6-10-26-17/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOONTYYAFWDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-2,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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